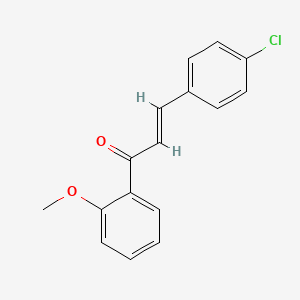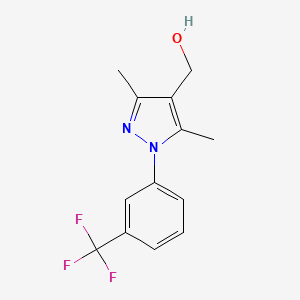![molecular formula C15H21NO4 B6356407 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid CAS No. 289681-25-0](/img/structure/B6356407.png)
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a 4-methylphenylmethyl group, and an aminoacetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the 4-methylphenylmethyl group: This step involves the alkylation of the protected amine with a 4-methylphenylmethyl halide under basic conditions.
Formation of the aminoacetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid undergoes several types of chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoacetic acid moiety.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Deprotection: The primary amine and carbon dioxide.
Substitution: Substituted aminoacetic acid derivatives.
Coupling Reactions: Peptides and peptide derivatives.
科学研究应用
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用机制
The mechanism of action of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization .
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)glycine: Similar in structure but lacks the 4-methylphenylmethyl group.
N-(tert-Butoxycarbonyl)alanine: Contains an additional methyl group on the amino acid moiety.
N-(tert-Butoxycarbonyl)phenylalanine: Features a phenyl group instead of the 4-methylphenylmethyl group.
Uniqueness
2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is unique due to the presence of the 4-methylphenylmethyl group, which can impart specific steric and electronic properties to the compound. This uniqueness makes it particularly useful in the synthesis of peptides and other complex molecules where precise control over the chemical environment is required .
属性
IUPAC Name |
2-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUPXHSUBTKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)
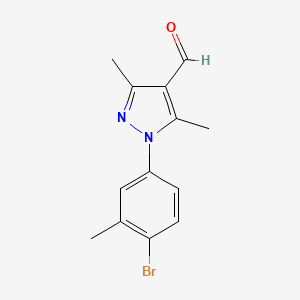
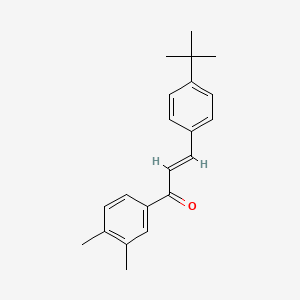
![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)
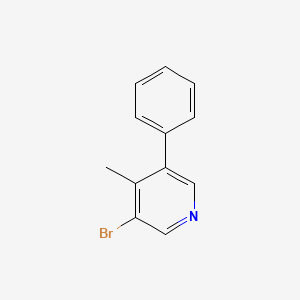
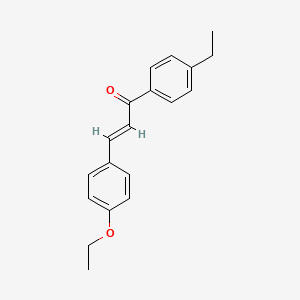
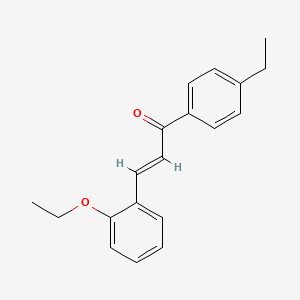
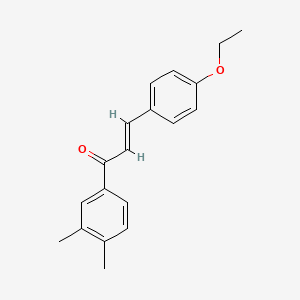
![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
